Aluminum trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
Aluminum trifluoromethanesulfonate serves as an efficient catalyst for the cycloisomerisation of several unsaturated alcohols into cyclic ethers, demonstrating its versatility in synthesizing compounds like rose oxide and its ether analogues. This process underscores its role in facilitating complex organic transformations with high specificity (Coulombel, Weïwer, & Duñach, 2009).
Molecular Structure Analysis
The study of aluminum trifluoromethanesulfonate's molecular structure reveals its ability to form various coordination complexes. A notable example includes a homometallic double complex salt, featuring unique aluminum coordination. This salt comprises octa-coordinated cationic and hexa-coordinated anionic complexes, demonstrating the compound's ability to engage in complex structural arrangements (Mandai, Masu, & Johansson, 2015).
Chemical Reactions and Properties
Aluminum trifluoromethanesulfonate is highly efficient and versatile as a catalyst for various C - C bond formation reactions. Its superacid-derived nature allows it to promote a wide range of reactions, including allylation and aldol reactions, showcasing its remarkable chemical reactivity and utility in organic synthesis (Marx & Yamamoto, 2000).
Physical Properties Analysis
The physicochemical properties of aluminum trifluoromethanesulfonate have been extensively studied, particularly in relation to its behavior in solvents like diglyme. These investigations provide insights into its speciation, conductivity, and electrochemical stability, further highlighting its potential in applications requiring high electrochemical performance (Reed, Arteaga, & Menke, 2015).
Chemical Properties Analysis
The electrochemical properties of aluminum trifluoromethanesulfonate, especially in conjunction with electrolytes, have been a subject of study, offering a deep understanding of its reactivity and stability under various conditions. This includes its role in the deposition and stripping of aluminum, indicative of its applicability in advanced electrochemical systems (Wen et al., 2021).
Scientific Research Applications
Catalyst in Synthesis
Aluminum trifluoromethanesulfonate has been utilized as an efficient catalyst in various chemical reactions. For instance, it catalyzes the cycloisomerisation of unsaturated alcohols into cyclic ethers like rose oxide and its analogues (Coulombel, Weïwer, & Duñach, 2009). Additionally, aluminum compounds, including trifluoromethanesulfonates, have been applied in catalytic reduction processes, such as hydrogenation, transfer hydrogenation, and hydrosilylation (Nikonov, 2017).
Chemical Vapor Deposition
Aluminum trifluoromethanesulfonate is utilized in the aerosol-assisted chemical vapor deposition of thin films. For example, it aids in the deposition of aluminum-doped zinc oxide (AZO) thin films, which demonstrate high transparency and low electrical resistivity, important in the development of transparent conductive materials (Manzi, Knapp, Parkin, & Carmalt, 2016).
Electrochemical Applications
The compound is significant in electrochemical studies and applications. It's been studied for its physicochemical properties in solutions like diglyme, providing insights into its electrochemical behavior and stability (Reed, Arteaga, & Menke, 2015). Additionally, aluminum triflate is a key component in electrolytes for high-voltage electrochemical double-layer capacitors, contributing to improved performance and longevity of these energy storage devices (Krummacher & Balducci, 2018).
Coordination Chemistry
Aluminum trifluoromethanesulfonate forms unique coordination complexes. Research has revealed extraordinary aluminum coordination in a novel homometallic double complex salt incorporating aluminum triflate, demonstrating weak Al(3+) coordination (Mandai, Masu, & Johansson, 2015).
Interfacial Studies
The compound is studied for its interactions at interfaces, such as between ionic liquids and aluminum oxide surfaces. High-pressure infrared spectroscopy has been used to investigate these interactions, offering insights into the local structures of cations and anions in these systems (Chang, Wang, & Burba, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
aluminum;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Al/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOASGGZYSYPBI-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3AlF9O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum trifluoromethanesulfonate | |
CAS RN |
74974-61-1 | |
Record name | Aluminum trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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